1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione
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Overview
Description
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a heterocyclic compound with a unique structure that includes a pyrazinedione coreIts molecular formula is C18H16N2O2, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of benzylamine with phenylmethylene malononitrile, followed by cyclization. The reaction conditions often require the use of a base, such as sodium ethoxide, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Scientific Research Applications
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione can be compared with similar compounds such as:
1-Benzyl-6-(4-methoxyphenyl)methylene)tetrahydro-2,5-pyrazinedione: This compound has a methoxy group on the phenyl ring, which can alter its reactivity and biological activity.
1-Benzyl-6-(4-chlorophenyl)methylene)tetrahydro-2,5-pyrazinedione: The presence of a chlorine atom can enhance its electrophilic properties and potentially increase its antimicrobial activity.
1-Benzyl-6-(4-nitrophenyl)methylene)tetrahydro-2,5-pyrazinedione: The nitro group can significantly affect the compound’s electronic properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
(6E)-1-benzyl-6-benzylidenepiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-12-19-18(22)16(11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,22)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCAIOAPURTFJY-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=CC2=CC=CC=C2)C(=O)N1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)N1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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